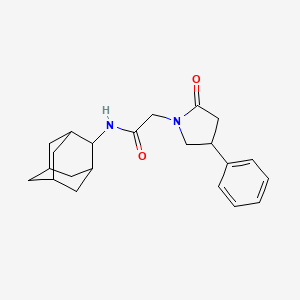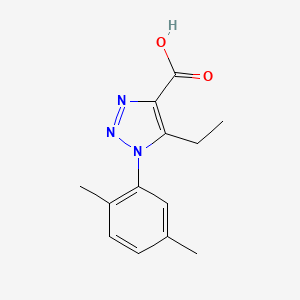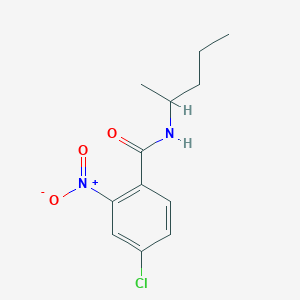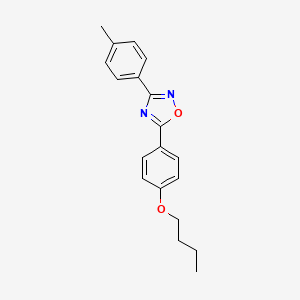![molecular formula C25H31N3O4 B4927101 2-{[(4-methoxyphenyl)carbonyl]amino}-N-[3-methyl-1-oxo-1-(piperidin-1-yl)butan-2-yl]benzamide](/img/structure/B4927101.png)
2-{[(4-methoxyphenyl)carbonyl]amino}-N-[3-methyl-1-oxo-1-(piperidin-1-yl)butan-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-methoxyphenyl)carbonyl]amino}-N-[3-methyl-1-oxo-1-(piperidin-1-yl)butan-2-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core with multiple functional groups, including a methoxyphenyl group, a piperidinyl group, and a carbonyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-methoxyphenyl)carbonyl]amino}-N-[3-methyl-1-oxo-1-(piperidin-1-yl)butan-2-yl]benzamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach involves the following steps:
Formation of the Methoxyphenyl Intermediate: The methoxyphenyl group can be introduced through the reaction of 4-methoxyphenylglyoxal with appropriate reagents under controlled conditions.
Coupling with Piperidinyl Intermediate: The piperidinyl group can be introduced through a Schiff base reduction route, where the piperidinyl intermediate is synthesized and then coupled with the methoxyphenyl intermediate.
Final Coupling and Benzamide Formation: The final step involves the coupling of the methoxyphenyl and piperidinyl intermediates with a benzamide precursor under suitable reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, such as Suzuki–Miyaura coupling, to facilitate the formation of carbon-carbon bonds under mild and environmentally benign conditions . Additionally, the use of automated synthesis platforms and continuous flow reactors can improve scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-methoxyphenyl)carbonyl]amino}-N-[3-methyl-1-oxo-1-(piperidin-1-yl)butan-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[(4-methoxyphenyl)carbonyl]amino}-N-[3-methyl-1-oxo-1-(piperidin-1-yl)butan-2-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-methoxyphenyl)carbonyl]amino}-N-[3-methyl-1-oxo-1-(piperidin-1-yl)butan-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-{[(4-methoxyphenyl)carbonyl]amino}-N-[3-methyl-1-oxo-1-(piperidin-1-yl)butan-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-N-(3-methyl-1-oxo-1-piperidin-1-ylbutan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4/c1-17(2)22(25(31)28-15-7-4-8-16-28)27-24(30)20-9-5-6-10-21(20)26-23(29)18-11-13-19(32-3)14-12-18/h5-6,9-14,17,22H,4,7-8,15-16H2,1-3H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFMJUFDHSWLAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCCC1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-carboxyphenyl)sulfonyl]terephthalic acid](/img/structure/B4927022.png)
![3-[(4-Methyl-5-phenyl-1,3-thiazol-2-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4927036.png)
![N-benzyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4927039.png)
![5-acetyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4-(2-chlorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4927041.png)
![N-BENZYL-5-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE](/img/structure/B4927042.png)
![4-methoxy-N-(2-methoxyethyl)-2-[1-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]oxybenzamide](/img/structure/B4927050.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]biphenyl-4-carboxamide](/img/structure/B4927059.png)
![5-iodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B4927069.png)

![1-[3-Oxo-3-[3-(4-phenylpiperazin-1-yl)piperidin-1-yl]propyl]piperidin-2-one](/img/structure/B4927082.png)



